molecular formula C11H8Cl2N2O2 B2533948 2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride CAS No. 2254573-75-4

2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride

Cat. No.: B2533948
CAS No.: 2254573-75-4
M. Wt: 271.1
InChI Key: PNXLTXPOCFTTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride is an organic compound with the molecular formula C11H7ClN2O2. It is a solid, typically appearing as a pale yellow crystalline substance. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the development of biochemical assays and probes.

    Medicine: The compound is a precursor in the synthesis of pharmaceuticals, including potential anticancer and antimicrobial agents.

    Industry: It is employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride is not explicitly mentioned in the available literature .

Safety and Hazards

Safety and hazards information for 2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride is not explicitly mentioned in the available literature .

Future Directions

The future directions for the study and application of 2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride are not explicitly mentioned in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride involves the condensation reaction between 2-chloro-5-nitrobenzene and pyridine. The reaction conditions can be adjusted based on the desired yield and purity. Typically, the reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: Typical reducing agents are hydrogen gas in the presence of palladium on carbon (Pd/C) or iron powder in acetic acid.

    Coupling Reactions: These reactions often use palladium catalysts and bases like potassium carbonate in organic solvents such as toluene or ethanol[][3].

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used.

    Reduction Reactions: The major product is 2-(2-chloro-5-aminophenyl)pyridine.

    Coupling Reactions: Products include various biaryl compounds[][3].

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-5-nitrophenyl)pyridine
  • 4-Chloro-3-(pyridin-2-yl)nitrobenzene
  • 2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

2-(2-chloro-5-nitrophenyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2.ClH/c12-10-5-4-8(14(15)16)7-9(10)11-3-1-2-6-13-11;/h1-7H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXLTXPOCFTTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.